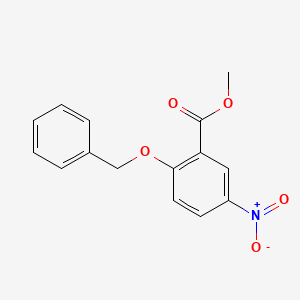
Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate
Descripción general
Descripción
Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate, also known as MBN, is an organic compound belonging to the family of nitrobenzenes. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific research applications. MBN has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of medicinal properties. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and other organic compounds. Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate has also been used in the study of biochemical and physiological effects, as it has been found to interact with certain biological molecules. Additionally, Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate has been studied for its potential medicinal properties, as it has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties.
Mecanismo De Acción
Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate is believed to interact with biological molecules through a variety of mechanisms. It is believed to interact with the cellular membrane, as well as with enzymes and other proteins. It is also believed to interact with DNA, as it has been found to inhibit the activity of certain enzymes involved in DNA replication. Additionally, Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate has been found to interact with certain hormones, such as testosterone and estrogen, which can affect the body’s metabolism.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects, as it has been found to inhibit the activity of certain enzymes involved in inflammation. Additionally, Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate has been found to have anti-microbial effects, as it has been found to inhibit the growth of certain bacteria and fungi. Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate has also been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate has a number of advantages and limitations for use in lab experiments. One of the main advantages of Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate is its stability, as it is resistant to degradation in the presence of light and oxygen. Additionally, Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate is relatively inexpensive and easy to obtain, making it a cost-effective choice for lab experiments. However, Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate is toxic and can be hazardous if not handled properly. Additionally, Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate can be difficult to work with, as it is highly reactive and can react with other compounds in the lab.
Direcciones Futuras
There are a number of potential future directions for Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate research. One potential direction is the development of new methods for the synthesis of Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate, as well as the synthesis of other nitrobenzenes. Additionally, further research could be done on the biochemical and physiological effects of Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate, as well as its potential medicinal properties. Additionally, further research could be done on the interaction of Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate with biological molecules, such as enzymes and proteins. Finally, further research could be done on the potential applications of Methyl 2-(benzyloxy)-5-nitrobenzenecarboxylate in the development of new drugs and other compounds.
Propiedades
IUPAC Name |
methyl 5-nitro-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)13-9-12(16(18)19)7-8-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIGFLHAAMEDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629832 | |
| Record name | Methyl 2-(benzyloxy)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxy)-5-nitrobenzoate | |
CAS RN |
508211-52-7 | |
| Record name | Methyl 2-(benzyloxy)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613082.png)


